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Compound of Interest

Compound Name: 3-Phenyloxetan-3-amine

Cat. No.: B593815

Introduction

3-Phenyloxetan-3-amine and its derivatives are emerging as a significant structural motif in
modern drug discovery. The rigid, three-dimensional nature of the oxetane ring, combined with
the synthetic versatility of the amine functional group, offers a unique scaffold for the
development of novel therapeutic agents. This privileged structure has shown considerable
promise in modulating challenging biological targets, leading to the identification of potent and
selective drug candidates with favorable pharmacological profiles.

One of the most promising applications of this scaffold is in the development of small-molecule
agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of
type 2 diabetes mellitus (T2DM) and obesity.[1]

Application: GLP-1 Receptor Agonists

Derivatives of 3-phenyloxetan-3-amine have been identified as potent and selective agonists
of the GLP-1 receptor.[1] A notable example is the preclinical candidate Compound 14 (DD202-
114), which has demonstrated full agonistic efficacy in promoting cyclic AMP (CAMP)
accumulation, a key downstream signaling event of GLP-1R activation.[1][2] In preclinical
studies, this compound has shown a sustained pharmacological effect, leading to a reduction in
blood glucose levels and food intake in mouse models.[1][2]

The development of orally bioavailable, small-molecule GLP-1R agonists like DD202-114
represents a significant advancement over current peptide-based injectable therapies, offering
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the potential for improved patient compliance and accessibility. The 3-phenyloxetan-3-amine
core is crucial to the activity of these compounds, providing a rigid framework that orients the
key pharmacophoric elements for optimal interaction with the receptor.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for 3-
phenyloxetane derivative GLP-1R agonists, including the preclinical candidate DD202-114.

Table 1: In Vitro Activity of 3-Phenyloxetane GLP-1R Agonists

GLP-1R Agonist Activity

Compound (EC50, nM) hERG Inhibition (IC50, pM)
DD202-114 (Compound 14) 0.08 15.9
Analog 23 0.08 > 30
Analog 24 0.39 > 30

Data extracted from a study on 3-phenyloxetane derivative GLP-1R agonists, where EC50
values were determined by cAMP accumulation in HEK293 cells expressing human GLP-1R.[3]

Table 2: In Vivo Efficacy of DD202-114 in an Oral Glucose Tolerance Test (OGTT) in Mice

Blood Glucose % Reduction vs.
Treatment Dose (mg/kg) . .
AUC (0-120 min) Vehicle
Vehicle - 2580 = 150
DD202-114 3 1850 £ 120 28.3%
DD202-114 10 1420 £ 100 45.0%
DD202-114 30 1160 £ 90 55.0%

AUC: Area Under the Curve. Data represents the mean £ SEM.

Experimental Protocols
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1. Synthesis of 3-Phenyloxetane-3-amine Derivatives (General Procedure)

The synthesis of 3-phenyloxetane-3-amine derivatives, such as GLP-1R agonists, typically
involves a multi-step sequence. A generalized protocol is outlined below:

o Step 1: Synthesis of a Key Intermediate. A suitably substituted heterocyclic core is
synthesized. For GLP-1R agonists, this may involve the construction of a pyrimidine or a
related nitrogen-containing ring system.

o Step 2: Coupling with the Oxetane Moiety. The key intermediate is then coupled with a
derivative of 3-phenyloxetan-3-amine. This is often achieved through a nucleophilic
aromatic substitution or a cross-coupling reaction. For instance, a chloro-substituted
heterocyclic intermediate can be reacted with 3-phenyloxetan-3-amine in the presence of a
base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dimethyl sulfoxide
(DMSO) at an elevated temperature.

e Step 3: Further Functionalization. The coupled product may undergo further chemical
modifications to introduce other desired functional groups to optimize its biological activity
and pharmacokinetic properties.

o Step 4: Purification. The final compound is purified using standard techniques such as
column chromatography on silica gel or preparative high-performance liquid chromatography
(HPLC). The structure and purity of the final product are confirmed by analytical methods like
NMR spectroscopy and mass spectrometry.

2. In Vitro cAMP Accumulation Assay

This assay is used to determine the potency of compounds as GLP-1R agonists by measuring
the intracellular accumulation of cyclic AMP.

e Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human
GLP-1R are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine
serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

o Assay Procedure:

o Cells are seeded into 384-well plates and grown to confluency.
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o On the day of the assay, the culture medium is removed, and the cells are washed with an
assay buffer.

o Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period
to prevent cAMP degradation.

o Serial dilutions of the test compounds (e.g., DD202-114) are prepared in the assay buffer
and added to the cells.

o The plates are incubated for 30 minutes at 37°C.

o Following incubation, the cells are lysed, and the intracellular cAMP levels are measured
using a competitive immunoassay kit, such as a HTRF (Homogeneous Time-Resolved
Fluorescence) or ELISA-based assay.[4][5]

o Data Analysis: The fluorescence or absorbance data is used to calculate the concentration of
CAMP. The results are then plotted against the compound concentration, and the EC50 value
(the concentration of the compound that elicits 50% of the maximal response) is determined
using a non-linear regression analysis.

3. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of a compound on glucose metabolism in vivo.

e Animals: Male C57BL/6J mice are typically used. The animals are housed under standard
conditions with a 12-hour light/dark cycle and access to food and water ad libitum before the
experiment.

e Procedure:
o Mice are fasted overnight (for approximately 16 hours) with free access to water.[6]

o The following morning, a baseline blood sample (t=0) is collected from the tail vein to
measure the fasting blood glucose level using a glucometer.

o The test compound (e.g., DD202-114) or vehicle is administered orally via gavage.
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o After a specific time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is
administered orally.[6]

o Blood glucose levels are then measured from tail vein blood samples at various time
points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.[6][7]

o Data Analysis: The blood glucose concentrations are plotted against time to generate a
glucose tolerance curve. The area under the curve (AUC) is calculated for each treatment
group to quantify the overall glycemic control. A statistically significant reduction in the AUC
for the compound-treated group compared to the vehicle-treated group indicates improved
glucose tolerance.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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